molecular formula C14H31ClN2O B12734688 Acetamide, 2-(diethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride CAS No. 97301-23-0

Acetamide, 2-(diethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride

Cat. No.: B12734688
CAS No.: 97301-23-0
M. Wt: 278.86 g/mol
InChI Key: DJLSLBDQUJLWHN-UHFFFAOYSA-N
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Description

Acetamide, 2-(diethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(diethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride involves several steps. The primary route includes the reaction of 1,1,3,3-tetramethylbutylamine with diethylamine, followed by acylation with acetic anhydride. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of solvents and catalysts to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(diethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines and alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides, hydroxides, and amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various amides, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetamide, 2-(diethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, 2-(diethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3-Tetramethylbutylamine: A related compound with similar structural features but different functional groups.

    Diethylamine: Another related compound used in the synthesis of Acetamide, 2-(diethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in research and industry.

Properties

CAS No.

97301-23-0

Molecular Formula

C14H31ClN2O

Molecular Weight

278.86 g/mol

IUPAC Name

2-(diethylamino)-N-(2,4,4-trimethylpentan-2-yl)acetamide;hydrochloride

InChI

InChI=1S/C14H30N2O.ClH/c1-8-16(9-2)10-12(17)15-14(6,7)11-13(3,4)5;/h8-11H2,1-7H3,(H,15,17);1H

InChI Key

DJLSLBDQUJLWHN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC(C)(C)CC(C)(C)C.Cl

Origin of Product

United States

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